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Compound of Interest

Compound Name: NVP-CGM097 stereoisomer

Cat. No.: B1191618

Get Quote

Status: Operational Subject: NVP-CGM097 (MDM2 Inhibitor) Ticket ID: SOL-CGM-097-INVIVO

Assigned Specialist: Senior Application Scientist, Preclinical Formulation

Executive Summary & Molecule Profile
User Query:How do I improve the aqueous solubility of NVP-CGM097 for animal studies?

Technical Assessment: NVP-CGM097 is a highly potent, selective MDM2 inhibitor belonging to

the dihydroisoquinolinone class.[1][2] It exhibits BCS Class II/IV characteristics (Low Solubility,

High Permeability/Low Solubility, Low Permeability). Its high lipophilicity (LogP ~5.8) makes

aqueous solubility a critical bottleneck for in vivo bioavailability.

While the standard "discovery" vehicle is a suspension, improving solubility requires

transitioning to high-energy forms (Amorphous Solid Dispersions) or lipid-based solubilization

to drive supersaturation in the gut.
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Parameter Value
Implications for
Formulation

LogP ~5.8 (Highly Lipophilic)
Requires surfactants or lipids;

water alone is insufficient.

pKa Weakly basic moieties

Solubility may improve slightly

at low pH (stomach), but

precipitates in the intestine

without polymeric stabilization.

MW ~500-600 Da

Large molecule; diffusion-

limited absorption if

precipitated.

Crystallinity High

High lattice energy resists

dissolution; requires disruption

(amorphization).

Formulation Decision Matrix (Workflow)
Before selecting a protocol, determine your experimental endpoint. Do not use a high-solubility

toxic vehicle (e.g., 100% DMSO) for chronic efficacy studies.
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Start: Define Study Type
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Enhanced Bioavailability
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PO (Max Exposure)
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Figure 1: Decision matrix for selecting the appropriate NVP-CGM097 vehicle based on dose

and administration route.

Validated Protocols
Protocol A: The "Standard" Suspension (Baseline)
Use this for routine efficacy studies where moderate bioavailability is acceptable. This is the

vehicle cited in primary discovery literature (Holzer et al., 2015).

Vehicle Composition: 0.5% Methylcellulose (MC) + 0.5% Tween 80 in Water.

Reagents:

Methylcellulose (400 cP)
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Tween 80 (Polysorbate 80)

Sterile Water for Injection

Step-by-Step Procedure:

Vehicle Prep: Heat 30% of the required water volume to 80°C. Disperse MC powder slowly

with vigorous stirring. Once dispersed, add the remaining cold water to hydrate the polymer.

Add Tween 80 and stir until clear.

Micronization: If NVP-CGM097 is crystalline, mortar-and-pestle grind it to a fine powder

(Target D90 < 10 µm). Large crystals will not dissolve or absorb.

Wetting: Weigh the drug into a vial. Add the vehicle in small increments (10% of final

volume). Vortex to create a smooth paste (prevents clumping).

Dispersion: Add remaining vehicle.

Sonication: Sonicate (bath sonicator) for 15–20 minutes to break aggregates.

QC: Check for homogeneity. It should be a cloudy white suspension, not a solution.

Protocol B: The "Enhanced" Amorphous Solid
Dispersion (ASD)
Use this to improve solubility and bioavailability by 2-5x. This locks the drug in a high-energy

amorphous state using a polymer.

Concept: Co-dissolve drug and polymer in a volatile solvent, then remove solvent rapidly. Ratio:

1:3 (Drug:Polymer). Polymer: HPMC-AS (Hypromellose Acetate Succinate) - Best for

preventing precipitation in the gut.

Dissolve Drug + HPMC-AS
in Acetone/Methanol (1:1)

Rotary Evaporation
(40°C, Vacuum)

Vacuum Dry
(24h, remove solvent)

Pulverize Solid
(Fine Powder)

Re-suspend
in pH 3 Acidic Water
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Figure 2: Workflow for laboratory-scale preparation of Amorphous Solid Dispersion (ASD).

Step-by-Step Procedure:

Solvent Prep: Mix Acetone and Methanol (1:1 ratio). NVP-CGM097 dissolves well here.

Dissolution: Dissolve NVP-CGM097 (e.g., 100 mg) and HPMC-AS (300 mg) in the solvent

mixture. Ensure it is crystal clear.

Evaporation: Use a Rotary Evaporator (Rotavap) at 40°C under reduced pressure to strip the

solvent. A film will form.

Drying: Place the flask in a vacuum oven overnight to remove residual solvent (critical for

animal safety).

Re-suspension: Scrape the solid film and grind it. Just before dosing, suspend this powder in

0.5% Methylcellulose/Water. The polymer (HPMC-AS) will now dissolve in the gut, releasing

the drug in a supersaturated state.

Troubleshooting & FAQs
Q1: My compound precipitates immediately when I
dilute my stock solution (DMSO) into water. Why?
A: This is the "Crash-Out" effect. NVP-CGM097 is hydrophobic. When you dilute DMSO

(solvent) with water (anti-solvent), the solubility drops logarithmically.

Fix: Do not use simple DMSO dilution for doses > 1 mg/kg. Use Protocol A (Suspension).

The drug is supposed to be solid particles in a suspension.

Fix 2: If you need a solution, use a co-solvent system: 10% NMP / 90% PEG400. (Note:

Tolerability issues with NMP in mice if dosed daily).

Q2: The suspension settles too quickly in the syringe.
A: Your particle size is likely too large, or the viscosity is too low.

Fix: Increase Methylcellulose concentration to 1.0% to increase viscosity.
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Fix: Micronize the drug more thoroughly before wetting. Large crystals settle; fine particles

(<5µm) stay suspended (Brownian motion).

Q3: Can I use pH adjustment to dissolve it?
A: NVP-CGM097 has basic functionality, so it dissolves better at pH < 3.

Risk: If you formulate at pH 2 (e.g., using HCl), the drug will dissolve in the vehicle but will

precipitate rapidly upon hitting the neutral pH of the small intestine (pH 6.8), potentially

limiting absorption.

Recommendation: Use the ASD method (Protocol B). HPMC-AS is an enteric polymer that

protects the drug from precipitating when pH changes.

Q4: What is the maximum tolerated dose (MTD) vehicle
volume?
A:

Mice: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

Rats: 10 mL/kg (e.g., 2.0 mL for a 200g rat).

Note: Do not exceed 5% DMSO or 10% Ethanol in chronic oral studies to avoid GI

inflammation confounding your results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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